Dopamine Transporter (DAT) Inhibition: >400-Fold Selectivity Over 2-DPMP Isomer
In a direct comparative study of monoamine transporter inhibition, 3,3-Diphenylpiperidine (D2PM) was a markedly weaker inhibitor of the human dopamine transporter (hDAT) compared to its structural isomer 2-DPMP (2-diphenylmethylpiperidine). This quantitative selectivity provides a clear choice for research applications where potent DAT blockade is undesirable [1].
| Evidence Dimension | Inhibition of [3H]dopamine uptake at human dopamine transporter (hDAT) |
|---|---|
| Target Compound Data | 3,3-Diphenylpiperidine (D2PM) IC50 = 2.8 µM |
| Comparator Or Baseline | 2-Diphenylmethylpiperidine (2-DPMP) IC50 = 0.007 µM |
| Quantified Difference | D2PM is 400-fold less potent than 2-DPMP at hDAT |
| Conditions | HEK293 cells stably expressing hDAT; [3H]dopamine uptake assay |
Why This Matters
This 400-fold potency difference defines a distinct pharmacological tool: 3,3-Diphenylpiperidine allows for selective norepinephrine transporter (NET) probing with significantly reduced DAT-related activity, unlike the non-selective, high-potency 2-DPMP, which is critical for dissecting catecholamine pathways.
- [1] Simmler, L. D., et al. In vitro characterization of psychoactive substances: a comparison of monoamine transporter inhibition profiles. Br. J. Pharmacol. 2014, 171, 4544-4555. PMID: 25099224. View Source
